molecular formula C18H12N4O3S3 B2374328 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 865182-12-3

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2374328
CAS No.: 865182-12-3
M. Wt: 428.5
InChI Key: SJUJMUSJMNNCPA-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions through a covalent mechanism, binding to a cysteine residue (Cys481) in the BTK active site, which leads to sustained suppression of B-cell receptor signaling pathways. This targeted inhibition is a key therapeutic strategy in the research of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. Beyond oncology, this compound is a valuable tool for investigating the role of BTK in autoimmune disorders, as BTK signaling is critical for B-cell activation and macrophage secretion of pro-inflammatory cytokines. Its mechanism allows researchers to precisely dissect the contribution of BTK to disease pathogenesis in various cellular and in vivo models, providing critical insights for the development of novel treatment modalities.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S3/c1-2-9-22-13-8-7-11(28(19,24)25)10-15(13)27-18(22)21-16(23)17-20-12-5-3-4-6-14(12)26-17/h1,3-8,10H,9H2,(H2,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUJMUSJMNNCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Structural Characteristics

The molecular formula for this compound is C18H12N4O3S3C_{18}H_{12}N_{4}O_{3}S_{3} with a molecular weight of approximately 428.5 g/mol. Its structure features a benzo[d]thiazole core, sulfamoyl group, and propargyl substituent, all of which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes by binding to their active sites, disrupting critical pathways involved in cell division and growth. This mechanism is similar to other benzothiazole derivatives that have shown efficacy in various therapeutic areas.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain benzothiazole derivatives outperform standard antifungal agents like ketoconazole against species such as Aspergillus niger and Trichoderma viride .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives is well-documented. Compounds exhibiting agonistic activity on the CB2 receptor have been identified as promising candidates for anti-inflammatory therapies without the psychiatric side effects associated with CB1 receptor activation . The specific compound may share similar properties, warranting further investigation into its efficacy in inflammatory models.

Anticancer Properties

Benzothiazole derivatives have also been explored for their anticancer activities. Some studies have indicated that modifications in the benzothiazole structure can enhance cytotoxic effects against various cancer cell lines. For example, compounds with higher binding affinity to certain receptors have shown improved anticancer activity in preclinical models .

Structure-Activity Relationship (SAR)

A detailed examination of structure-activity relationships (SAR) has revealed that modifications on the benzothiazole core significantly influence biological activity. For example, the introduction of different substituents on the thiazole ring can enhance selectivity towards specific receptors or increase potency against particular pathogens .

In Vivo Studies

In vivo studies involving similar compounds have demonstrated protective effects against induced colitis in mouse models, suggesting potential therapeutic applications for gastrointestinal disorders . These findings highlight the importance of further exploration into the pharmacodynamics and pharmacokinetics of this compound.

Comparative Efficacy

A comparative analysis of various benzothiazole derivatives has shown that those with specific functional groups exhibit enhanced efficacy against cancer and inflammatory diseases. For instance, compounds with a sulfamoyl group have been noted for their improved solubility and bioavailability, which are critical factors in drug development .

Scientific Research Applications

Preliminary studies suggest that compounds with similar structural motifs exhibit interactions with various cellular targets, indicating potential anti-inflammatory and anticancer properties. The mechanisms of action may involve modulation of signaling pathways related to inflammation and cell growth regulation .

Potential Therapeutic Applications

The applications of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide may include:

  • Anti-inflammatory Agents : Compounds in this class have shown promise in reducing inflammation, potentially benefiting conditions like arthritis.
  • Anticancer Therapeutics : The ability to modulate cell growth pathways positions this compound as a candidate for cancer treatment.
  • Quorum Sensing Inhibitors : Some derivatives have been evaluated for their ability to inhibit bacterial quorum sensing, which could lead to new antibacterial strategies without traditional antibiotics .

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into their mechanisms and potential applications:

  • Antimicrobial Activity : Research has demonstrated that certain benzo[d]thiazole derivatives can inhibit bacterial growth and biofilm formation, suggesting their utility in treating infections caused by resistant strains .
  • CB2 Receptor Agonists : A related series of compounds targeting the CB2 receptor has shown potential in modulating inflammation without psychotropic effects, indicating a promising avenue for therapeutic development .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anti-inflammatoryModulation of inflammatory pathways,
AnticancerInhibition of cell growth pathways,
Quorum Sensing InhibitorsDisruption of bacterial communication ,
CB2 Receptor AgonistsTargeting immune cells to control inflammation ,

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities between the target compound and key analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Configuration
Target Compound Benzothiazole 6-sulfamoyl, 3-prop-2-yn-1-yl Carboxamide, sulfonamide Z-configuration
Compound 21 Benzothiazole 4-(prop-2-yn-1-yloxy)phenyl, 6-CF₃ Acetamide, trifluoromethyl Not specified
Compound 22 Benzothiazole 4-(prop-2-yn-1-yloxy)phenyl, 6-OCH₃ Acetamide, methoxy Not specified
(Z)-2a Thiazole-furan hybrid 3,4-dimethoxybenzamide Carbamothioylhydrazinyl, furan Z-configuration
Compound (2) Triazole α-phenylacetyl, NH-triazole Carbamate, aromatic CH₂ Not specified
Thiadiazole derivatives 1,3,4-Thiadiazole Trichloroethyl, phenylcarbamatothioyl Carboxamide, thiadiazole Not specified

Key Observations :

  • The target compound’s sulfamoyl group distinguishes it from Compounds 21 and 22, which feature trifluoromethyl (CF₃) or methoxy (OCH₃) groups at position 6 . Sulfonamides generally enhance solubility and hydrogen-bonding capacity compared to hydrophobic CF₃ or OCH₃.
  • Unlike the acetamide linkage in Compounds 21 and 22, the target compound’s carboxamide bridge between two benzothiazoles may increase rigidity and target selectivity .

Key Observations :

  • The target compound’s synthesis likely parallels Compounds 21 and 22, involving amide bond formation under microwave or reflux conditions .
  • Crystallization is common for thiazole and thiadiazole derivatives , whereas silica chromatography is preferred for benzothiazoles .
Pharmacological Activities
Compound Reported Activity Mechanism/Application Evidence
Compounds 21, 22 Kinase inhibition, multitarget ligands Alzheimer’s disease therapy
(Z)-2a Cytotoxicity (anticancer) Apoptosis induction in cancer cells
Thiadiazole derivatives Antimicrobial, antitumor Enzyme inhibition (e.g., thymidylate synthase)

Key Observations :

  • The target compound’s sulfamoyl group may enhance kinase or protease inhibition compared to Compounds 21 and 22, as sulfonamides are common in enzyme inhibitors .
  • Its Z-configuration could improve cytotoxicity profiles compared to non-stereospecific analogs like (Z)-2a .

Q & A

Q. What are the key synthetic steps for producing (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide?

The synthesis involves three critical stages:

  • Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under acidic or oxidative conditions to generate the benzothiazole scaffold .
  • Propargylation : Introduction of the prop-2-yn-1-yl group via alkylation using propargyl bromide in polar aprotic solvents (e.g., DMF) at 0–5°C to ensure regioselectivity .
  • Sulfamoylation : Reaction with sulfamoyl chloride in the presence of a base (e.g., triethylamine) to install the sulfamoyl moiety at the 6-position . Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which analytical techniques are used to confirm the compound’s structure and purity?

  • 1H/13C NMR Spectroscopy : Assigns proton and carbon environments, confirming the Z-configuration of the imine bond and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₀H₁₃N₃O₃S₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly the spatial arrangement of the propargyl and sulfamoyl groups .

Q. What preliminary biological screening data exist for this compound?

Early studies on benzothiazole analogs indicate:

  • Anticancer Activity : Inhibition of kinases (e.g., EGFR, VEGFR) with IC₅₀ values in the low micromolar range .
  • Antimicrobial Potential : Moderate activity against Gram-positive bacteria (MIC ~50 µg/mL) via disruption of cell wall synthesis .
  • Cytotoxicity Profiles : Selectivity indices (SI) >10 in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during propargylation?

  • Solvent Optimization : Use of DMF enhances nucleophilicity of the thiazole nitrogen compared to THF, improving alkylation efficiency .
  • Catalyst Screening : Copper(I) iodide (CuI) at 5 mol% accelerates propargyl group transfer while minimizing side reactions .
  • Temperature Control : Maintaining 0–5°C prevents undesired allene formation . Parallel microscale reactions (e.g., using a 96-well plate) enable rapid screening of conditions .

Q. How can contradictory bioactivity data between enzymatic and cell-based assays be resolved?

Discrepancies may arise from:

  • Membrane Permeability : Poor cellular uptake despite high enzymatic inhibition. Use prodrug strategies (e.g., esterification of sulfamoyl groups) to enhance bioavailability .
  • Off-Target Effects : Employ CRISPR-Cas9 knockout models to validate target specificity .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and cross-validate with surface plasmon resonance (SPR) .

Q. What is the hypothesized mechanism of action based on structural analogs and computational modeling?

  • Kinase Inhibition : Molecular docking suggests the sulfamoyl group forms hydrogen bonds with ATP-binding pockets (e.g., in Aurora kinase A) .
  • DNA Intercalation : Planar benzothiazole moieties may stack between DNA base pairs, as evidenced by ethidium bromide displacement assays .
  • Redox Modulation : The propargyl group may act as a Michael acceptor, covalently modifying cysteine residues in target proteins .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., nitro at C-5) to enhance electrophilicity and kinase binding .
  • Side-Chain Variations : Replace propargyl with cyclopropyl groups to evaluate steric effects on target engagement .
  • Pharmacophore Mapping : Use 3D-QSAR models to prioritize derivatives with optimal logP (2–4) and polar surface area (<140 Ų) .

Q. How can stability issues in aqueous buffers be mitigated during pharmacokinetic studies?

  • pH Optimization : Stability improves at pH 6–7 due to reduced hydrolysis of the imine bond .
  • Lyophilization : Formulate as a lyophilized powder with trehalose to prevent degradation during storage .
  • Metabolite Identification : LC-MS/MS profiling identifies major degradation products (e.g., sulfamoyl cleavage) for structural reinforcement .

Methodological Notes

  • Contradictory Data Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate results from independent studies and identify confounding variables (e.g., cell line genetic drift) .
  • Stereochemical Purity : Chiral HPLC with a cellulose-based column ensures separation of Z/E isomers .
  • In Silico Tools : Schrödinger Suite or AutoDock Vina predicts binding modes and guides synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.